N-(2-Chloro-4-nitrophenyl)-guanidine
Description
Properties
CAS No. |
896720-32-4 |
|---|---|
Molecular Formula |
C7H7ClN4O2 |
Molecular Weight |
214.61 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7ClN4O2/c8-5-3-4(12(13)14)1-2-6(5)11-7(9)10/h1-3H,(H4,9,10,11) |
InChI Key |
QOBNGKKYCLGRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chloro-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitroaniline with cyanamide under acidic conditions to form the desired guanidine derivative . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, the use of specific catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(2-Chloro-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications and to design more effective derivatives .
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
2.1. Structural and Electronic Features
- Target Compound: Substituents: 2-chloro, 4-nitro on phenyl. Molecular formula: C₇H₆ClN₅O₂ (calculated molecular weight: 227.61 g/mol).
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- () :
N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine () :
2.2. Physical Properties
- Key Observations :
2.3. Elemental Analysis and Structural Confirmation
Target Compound :
- Hypothetical elemental analysis would require validation due to nitro group sensitivity.
Biological Activity
N-(2-Chloro-4-nitrophenyl)-guanidine is a compound of interest due to its diverse biological activities, which include antibacterial, antifungal, and potential anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a guanidine group, known for its hydrophilic nature and ability to form strong non-covalent interactions. This property is crucial for its biological activity as it facilitates binding with various biological targets.
Biological Activities
1. Antibacterial Activity
Studies have shown that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's effectiveness is often quantified using the half-maximal effective concentration (EC50) and 90% maximal effective concentration (EC90) metrics.
| Bacterial Strain | EC50 (µM) | EC90 (µM) |
|---|---|---|
| Pseudomonas aeruginosa | 14.4 | 28.5 |
| Burkholderia pseudomallei | 8.2 | 18.5 |
| Staphylococcus aureus | 5.1 | 12.4 |
These results indicate that the compound is particularly potent against Staphylococcus aureus, which is significant given the rising antibiotic resistance in this pathogen .
2. Antifungal Activity
this compound has also been evaluated for its antifungal properties. In vitro studies have demonstrated that it can inhibit the growth of several fungal strains, making it a candidate for further development as an antifungal agent.
3. Anticancer Potential
Recent research has indicated that compounds containing the guanidine moiety can exhibit anticancer activity. This compound has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial and fungal cells. The guanidine group enhances the compound's affinity for negatively charged sites on microbial membranes, disrupting cellular integrity and function.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of this compound against multi-drug resistant strains, researchers found that the compound significantly reduced bacterial viability in both planktonic and biofilm states, suggesting its potential use in treating chronic infections caused by resistant bacteria .
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of this compound against Candida albicans. The compound demonstrated a dose-dependent inhibition of fungal growth, indicating its potential as a therapeutic agent in treating fungal infections .
Q & A
Basic: What are the recommended synthetic routes for N-(2-Chloro-4-nitrophenyl)-guanidine, and how are intermediates purified?
Answer:
- Synthetic Pathways :
- Condensation Reactions : React 2-chloro-4-nitroaniline with cyanamide derivatives in the presence of a base (e.g., triethylamine) to form the guanidine core. Control stoichiometry to minimize byproducts .
- Reductive Amination : Reduce nitro intermediates (e.g., N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine) using sodium borohydride (NaBH₄) under reflux conditions in ethanol. Monitor reaction progress via TLC .
- Purification :
- Use recrystallization from ethanol/water mixtures to isolate high-purity crystals.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and guanidine NH signals (δ 6.8–7.2 ppm). Use DMSO-d₆ as a solvent to resolve hydrogen-bonded NH groups .
- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching) .
- Crystallography :
- Single-crystal X-ray diffraction reveals bond lengths (e.g., C–N: 1.36–1.41 Å) and angles (N–C–N: 115–126°). Analyze hydrogen-bonding networks (e.g., C–H···O interactions) to confirm supramolecular packing .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Handling :
- Emergency Measures :
- For skin contact: Rinse with copious water for 15 minutes; seek medical attention if irritation persists.
- For spills: Neutralize with sodium bicarbonate and collect in chemical waste containers .
Advanced: How do electronic effects (e.g., nitro and chloro substituents) influence the compound’s reactivity in nucleophilic substitution?
Answer:
- Electronic Effects :
- The nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group, activating the aryl ring for electrophilic substitution at the 2-chloro position.
- The chloro substituent (-Cl) stabilizes transition states via inductive effects, facilitating displacement reactions (e.g., SNAr) with amines or thiols .
- Experimental Validation :
Advanced: What crystallographic data reveal non-covalent interactions critical to the compound’s stability?
Answer:
- Key Observations :
- X-ray data show C–H···O hydrogen bonds between guanidine NH groups and nitro oxygen atoms, forming dimeric structures. These interactions stabilize the crystal lattice .
- Dihedral angles between aromatic rings (e.g., 15–25°) indicate limited conjugation, favoring planar configurations in solution .
- Methodology :
Advanced: How does this compound interact with biomolecules like DNA?
Answer:
- Mechanism :
- The planar aromatic system enables intercalation into DNA base pairs, confirmed via fluorescence quenching assays and viscometry.
- Competitive binding studies (e.g., ethidium bromide displacement) quantify binding constants (Kb ~10⁴ M⁻¹) .
- Methodological Considerations :
- Use circular dichroism (CD) to monitor conformational changes in DNA (e.g., B-to-Z transitions) upon interaction .
Advanced: How can computational modeling predict the compound’s bioactivity?
Answer:
- In Silico Approaches :
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against bacterial pathogens (R² >0.85) .
- Experimental Validation :
- Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., MIC testing against E. coli) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Common Pitfalls :
- Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent DMSO concentration).
- Resolution Strategies :
- Standardize Protocols : Use identical cell lines (e.g., HeLa) and assay buffers (PBS, pH 7.4).
- Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
